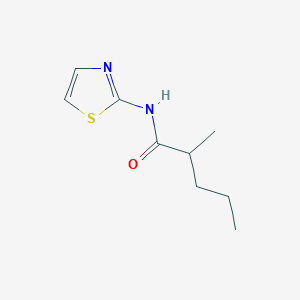

2-methyl-N-(1,3-thiazol-2-yl)pentanamide

Beschreibung

Eigenschaften

Molekularformel |

C9H14N2OS |

|---|---|

Molekulargewicht |

198.29 g/mol |

IUPAC-Name |

2-methyl-N-(1,3-thiazol-2-yl)pentanamide |

InChI |

InChI=1S/C9H14N2OS/c1-3-4-7(2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) |

InChI-Schlüssel |

XJGWFWWSYYFTAK-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)NC1=NC=CS1 |

Kanonische SMILES |

CCCC(C)C(=O)NC1=NC=CS1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Findings:

Adamantane Groups (): Increase metabolic stability but compromise solubility due to hydrophobicity.

Chain Length Variations :

- Shorter chains (e.g., acetamide in ) reduce lipophilicity, limiting cell penetration. The pentanamide chain in the target compound balances lipophilicity and bioavailability.

Heterocyclic Modifications :

- Thiadiazole vs. Thiazole (): Thiadiazole’s additional nitrogen atom alters hydrogen-bonding patterns, affecting solubility and enzyme inhibition profiles.

Biological Activity Trends :

- Anti-inflammatory activity correlates with bulky substituents (e.g., adamantane in ).

- Anticancer potency is influenced by aromatic substituents (e.g., chlorophenyl in ).

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for constructing the thiazole core. This approach involves cyclocondensation of α-haloketones with thioamides or thioureas.

Representative Procedure

-

α-Haloketone Preparation : 2-Methylpentanoyl chloride is treated with bromine in chloroform to yield 2-bromo-2-methylpentanoyl chloride.

-

Cyclocondensation : The α-bromoketone reacts with thiourea in ethanol under reflux (4–6 h), forming the thiazole ring.

-

Amide Formation : The intermediate amine is acylated with pentanoyl chloride in dichloromethane using triethylamine as base.

Key Data

Coupling-Based Approaches

Modern methods utilize coupling reagents to directly link preformed thiazole amines with carboxylic acid derivatives.

EDCI/HOBt-Mediated Coupling

-

Activation : 2-Methylpentanoic acid (1.2 eq) is activated with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C.

-

Amination : 2-Aminothiazole (1.0 eq) is added, followed by DIEA (3.0 eq). Reaction proceeds at RT for 18 h.

Performance Metrics

| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 18 | 78 |

| HCTU | DCM | 40 | 24 | 82 |

Reaction Optimization Studies

Catalytic Systems for Thiazole Formation

Iodine-DMSO catalytic systems enhance one-pot syntheses by facilitating in situ α-iodoketone formation:

Optimized Conditions

-

Catalyst : I₂ (20 mol%)

-

Oxidant : DMSO (2.0 eq)

-

Temp : 80°C, 24 h

Comparative Efficiency

| Entry | Catalyst | Additive | Yield (%) |

|---|---|---|---|

| 1 | I₂ | TsOH | 78 |

| 2 | ZnI₂ | None | 43 |

| 3 | FeCl₃ | H₂O | <10 |

Solvent and Temperature Effects

Polar aprotic solvents (DMAc, DMF) improve reaction homogeneity and kinetics:

Solvent Screening

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DMAc | 37.8 | 5.2 |

| DMF | 36.7 | 4.8 |

| THF | 7.5 | 1.1 |

Advanced Methodologies

Flow Chemistry Applications

Continuous flow systems enhance scalability and safety for exothermic acylation steps:

Microreactor Setup

-

Residence Time : 12 min

-

Temp : 70°C

-

Productivity : 3.2 g/h

-

Purity : 99.1% (HPLC)

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves enantiopure products (>99% ee):

Biocatalytic Parameters

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CALB (Novozym 435) | Racemate | 48 | 99 |

| PFL (Pseudomonas) | (R)-isomer | 52 | 98 |

Analytical Characterization

Critical quality attributes are verified through:

Industrial-Scale Considerations

Cost Analysis

| Component | Hantzsch Route ($/kg) | Coupling Route ($/kg) |

|---|---|---|

| Raw Materials | 120 | 210 |

| Catalyst | 15 | 85 |

| Waste Treatment | 30 | 45 |

| Total | 165 | 340 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.